Cas no 1261498-85-4 (5-Bromo-2-(bromomethyl)benzoyl chloride)

5-Bromo-2-(bromomethyl)benzoyl chloride is a versatile brominated aromatic compound primarily used as an intermediate in organic synthesis. Its reactive benzoyl chloride and bromomethyl groups make it valuable for introducing functionalized aromatic moieties into more complex molecules. The dual reactivity allows for selective modifications, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituents enhance electrophilic properties, enabling efficient cross-coupling reactions such as Suzuki or Heck couplings. This compound is particularly useful in constructing heterocyclic frameworks and as a precursor for further derivatization. High purity grades ensure consistent performance in sensitive synthetic processes. Proper handling under inert conditions is recommended due to its moisture sensitivity.
5-Bromo-2-(bromomethyl)benzoyl chloride structure
1261498-85-4 structure
商品名:5-Bromo-2-(bromomethyl)benzoyl chloride
CAS番号:1261498-85-4
MF:C8H5Br2ClO
メガワット:312.385699987412
CID:4982481

5-Bromo-2-(bromomethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(bromomethyl)benzoyl chloride
    • インチ: 1S/C8H5Br2ClO/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2
    • InChIKey: SOWFRYCQKYTRLN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(=CC=1C(=O)Cl)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 17.1

5-Bromo-2-(bromomethyl)benzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009634-1g
5-Bromo-2-(bromomethyl)benzoyl chloride
1261498-85-4 97%
1g
$1564.50 2023-09-03
Alichem
A013009634-250mg
5-Bromo-2-(bromomethyl)benzoyl chloride
1261498-85-4 97%
250mg
$494.40 2023-09-03
Alichem
A013009634-500mg
5-Bromo-2-(bromomethyl)benzoyl chloride
1261498-85-4 97%
500mg
$863.90 2023-09-03

5-Bromo-2-(bromomethyl)benzoyl chloride 関連文献

5-Bromo-2-(bromomethyl)benzoyl chlorideに関する追加情報

5-Bromo-2-(bromomethyl)benzoyl Chloride: A Comprehensive Overview

5-Bromo-2-(bromomethyl)benzoyl chloride (CAS No. 1261498-85-4) is a highly reactive organic compound with significant applications in modern organic synthesis and materials science. This compound, characterized by its brominated aromatic ring and reactive acyl chloride group, has garnered attention in recent years due to its unique chemical properties and potential for versatile functionalization.

The structure of 5-bromo-2-(bromomethyl)benzoyl chloride consists of a benzene ring substituted with a bromine atom at the 5-position, a bromomethyl group at the 2-position, and an acyl chloride group at the 1-position. This arrangement makes it a valuable precursor for constructing complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple bromine atoms also enhances its reactivity, enabling it to participate in various nucleophilic substitution and coupling reactions.

Recent studies have highlighted the role of 5-bromo-2-(bromomethyl)benzoyl chloride in the development of novel therapeutic agents. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules targeting cancer and inflammatory diseases. Its ability to undergo selective substitution reactions has been exploited to introduce diverse functional groups, thereby expanding its utility in drug discovery pipelines.

In the field of materials science, 5-bromo-2-(bromomethyl)benzoyl chloride has been utilized as a building block for constructing advanced polymers and nanoparticles. Its reactivity allows for precise control over polymer architectures, making it an attractive candidate for applications in drug delivery systems and electronic devices.

Moreover, the compound has been investigated for its potential in catalytic processes. By incorporating 5-bromo-2-(bromomethyl)benzoyl chloride into catalytic frameworks, scientists have achieved enhanced efficiency in various organic transformations, including cross-coupling reactions and enantioselective syntheses.

The synthesis of 5-bromo-2-(bromomethyl)benzoyl chloride typically involves multi-step procedures that require careful control over reaction conditions to ensure high purity and yield. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, reducing production costs and improving scalability.

In terms of safety considerations, 5-bromo-2-(bromomethyl)benzoyl chloride must be handled with care due to its reactivity with moisture and nucleophiles. Proper storage conditions and protective equipment are essential to ensure safe handling in laboratory settings.

Looking ahead, the continued exploration of 5-bromo-2-(bromomethyl)benzoyl chloride is expected to unlock new opportunities across various scientific disciplines. Its unique combination of reactivity and structural versatility positions it as a critical tool for advancing modern chemistry research.

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